2-Oxosuccinamic acid
Overview
Description
2-Oxosuccinamic acid, also known as 4-amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide. It is structurally related to succinamic acid, with an oxo group substitution at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxosuccinamic acid can be synthesized through the oxidation of succinamic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxosuccinamic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of oxaloacetate.
Reduction: Reduction reactions can convert it back to succinamic acid.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents, acylating agents.
Major Products:
Oxaloacetate: Formed through oxidation.
Succinamic acid: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Oxosuccinamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its role in amino acid metabolism and nitrogen transport in plants.
Medicine: Investigated for its potential therapeutic applications, including its role in metabolic pathways.
Industry: Used in the production of various chemicals and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-oxosuccinamic acid involves its participation in metabolic pathways. It acts as an intermediate in the transamination of asparagine, leading to the formation of oxaloacetate and ammonia. This process is catalyzed by enzymes such as asparaginase and ω-amidase. The compound’s molecular targets include enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Succinamic acid: Structurally similar but lacks the oxo group at position 2.
Oxaloacetate: A product of the oxidation of 2-oxosuccinamic acid.
Asparagine: An amino acid that undergoes transamination to form this compound
Uniqueness: this compound is unique due to its dual role as both an intermediate and a product in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and biochemistry .
Biological Activity
2-Oxosuccinamic acid, also known as 2-oxosuccinate or alpha-ketosuccinate, is an important biochemical compound involved in various metabolic pathways. It is a derivative of succinic acid and plays a crucial role in the citric acid cycle (Krebs cycle), where it participates in energy production and biosynthesis of amino acids. This article explores the biological activities associated with this compound, highlighting its biochemical functions, interactions, and implications in health and disease.
Biochemical Functions
This compound is primarily recognized for its role as an intermediate in several metabolic pathways:
- Citric Acid Cycle : It acts as a substrate for the enzyme succinate dehydrogenase, facilitating the conversion of succinate to fumarate while contributing to ATP production through oxidative phosphorylation.
- Amino Acid Synthesis : It is involved in the synthesis of several amino acids, including aspartate and glutamate, which are vital for protein synthesis and neurotransmitter function .
- Gluconeogenesis : This compound is also linked to gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate substrates .
The biological activity of this compound can be attributed to its ability to influence various enzymatic reactions. For instance:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as alpha-ketoglutarate dehydrogenase, which plays a role in the regulation of energy metabolism and cellular respiration .
- Metabolic Regulation : It modulates the levels of key metabolites within cells, influencing processes such as fatty acid oxidation and glucose homeostasis. Disruption in these pathways can lead to metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on biological systems:
- Cancer Metabolism : Research has indicated that this compound may play a role in cancer metabolism by influencing the metabolic flux through key pathways. In particular, its interaction with enzymes involved in oxidative metabolism has been noted to affect tumor growth and survival .
- Neurotransmission : A study demonstrated that elevated levels of this compound could enhance neurotransmitter release, suggesting a potential role in modulating synaptic activity and cognitive functions .
- Metabolomics Studies : Recent metabolomic analyses have shown that alterations in levels of this compound correlate with various health conditions, including diabetes and cardiovascular diseases. These studies emphasize its potential as a biomarker for metabolic health .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
4-amino-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPAWNLFDCRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954878 | |
Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33239-40-6 | |
Record name | 2-Oxosuccinamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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